N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-16(18)13-30-22-10-26(17(12-27)8-19(22)28)11-23(29)25-9-15-5-6-20-21(7-15)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVYVBDYBBTVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridine derivative. Its molecular formula is , and it has a molecular weight of 426.49 g/mol. The presence of the benzo[d][1,3]dioxole group is significant as it is commonly associated with various bioactive compounds.
Structural Formula
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in oncology. These compounds have been shown to:
- Induce Apoptosis : Similar compounds have demonstrated the ability to trigger programmed cell death in cancer cells, which is crucial for cancer therapy.
- Cell Cycle Arrest : They can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results suggest that the compound may be effective in treating multiple types of cancer by disrupting cellular processes critical for tumor growth.
Other Biological Activities
Beyond anticancer properties, there are indications that this compound could possess:
- Antimicrobial Activity : Preliminary tests suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives related to this compound. The authors reported significant growth inhibition in MCF-7 and HeLa cells with IC50 values indicating a strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that these compounds could inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways. This finding is particularly relevant as it suggests a dual mechanism—targeting both tumor cells and their supporting vasculature .
Q & A
Basic: What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and pyridinone intermediates. Key steps include:
- Coupling reactions : Use of 2-fluorobenzyl bromide for etherification under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide formation : Activation with coupling agents like EDCI/HOBt for amide bond formation .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane .
Basic: What analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl, fluorobenzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₃H₂₁FNO₇) .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and ether (C-O-C) stretches .
Basic: How should researchers design initial biological activity screens?
- In vitro enzyme assays : Target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates .
- Cytotoxicity profiling : Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced: How can reaction yields be optimized during synthesis?
- Solvent optimization : Replace DMF with acetonitrile for better solubility of fluorinated intermediates .
- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce side products .
- Design of Experiments (DOE) : Use factorial designs to evaluate temperature/pH interactions .
Advanced: How to resolve contradictions in biological activity data?
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) to rule off-target effects .
- Stability studies : Monitor compound degradation in assay buffers via LC-MS .
- Batch analysis : Ensure consistent purity (>95%) across synthetic batches using HPLC .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the fluorobenzyl or hydroxymethyl groups to assess steric/electronic effects .
- Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes with target proteins .
- Metabolite profiling : Identify active metabolites via liver microsome incubations .
Advanced: How to determine the compound’s mechanism of action?
- X-ray crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors .
- Gene expression profiling : RNA-seq to identify downstream pathways affected .
Advanced: How to address discrepancies in purity assessments?
- Orthogonal validation : Cross-check HPLC purity (e.g., 98%) with ¹H NMR integration .
- Spiking experiments : Add known impurities to confirm detection limits .
- Thermogravimetric analysis (TGA) : Rule out solvent/moisture artifacts .
Advanced: How to evaluate metabolic stability for preclinical studies?
- Liver microsome assays : Measure half-life (t₁/₂) in human/rat microsomes .
- CYP450 inhibition screening : Use fluorogenic probes for CYP3A4/2D6 .
- Prodrug design : Introduce ester groups to enhance bioavailability .
Advanced: How to conduct comparative studies with structural analogs?
- Bioactivity clustering : Compare IC₅₀ values across analogs with varying substituents (e.g., chloro vs. fluoro) .
- Pharmacophore mapping : Overlay structures to identify critical binding motifs .
- In vivo efficacy : Test analogs in disease models (e.g., xenograft mice) for PK/PD correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
